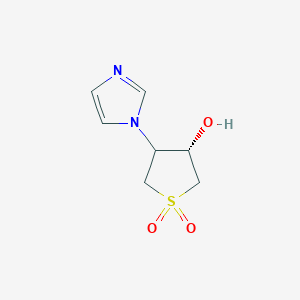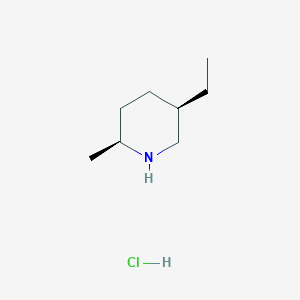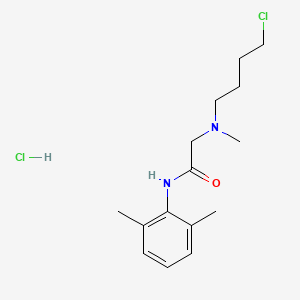
((2R,3S,5R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)oxy)-5-(4-amino-2-oxo-1,3,5-triazin-1(2H)-yl)tetrahydrofuran-2-yl)methyl ((9H-fluoren-9-yl)methyl) carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “((2R,3S,5R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)oxy)-5-(4-amino-2-oxo-1,3,5-triazin-1(2H)-yl)tetrahydrofuran-2-yl)methyl ((9H-fluoren-9-yl)methyl) carbonate” is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes fluorenyl groups, a triazinyl moiety, and a tetrahydrofuran ring, making it an interesting subject for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. The reaction conditions often require precise control of temperature, pH, and solvent choice to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize reaction conditions, reduce waste, and improve efficiency. Techniques such as crystallization, chromatography, and distillation are commonly used for purification.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The fluorenyl groups can be oxidized to form fluorenone derivatives.
Reduction: The triazinyl moiety can be reduced to form different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazinyl and fluorenyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the fluorenyl groups can yield fluorenone derivatives, while reduction of the triazinyl moiety can produce various amine compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and cellular processes. Its ability to undergo various chemical transformations makes it a versatile tool for investigating biological pathways.
Medicine
In medicine, this compound has potential applications as a drug candidate or a diagnostic agent. Its unique structure and reactivity may enable the development of new therapeutic agents targeting specific diseases.
Industry
In industrial applications, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for use in various manufacturing processes.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorenyl and triazinyl groups can form stable complexes with these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other fluorenyl and triazinyl derivatives, such as:
- (βS,δS)-2-(4-Fluorophenyl)-β,δ-dihydroxy-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrole-1-heptanoic acid hemicalcium salt
- (-)-Carvone
Uniqueness
What sets this compound apart from similar compounds is its combination of fluorenyl, triazinyl, and tetrahydrofuran moieties. This unique structure provides distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C38H32N4O8 |
|---|---|
Peso molecular |
672.7 g/mol |
Nombre IUPAC |
[(2R,3S,5R)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-2-(9H-fluoren-9-ylmethoxycarbonyloxymethyl)oxolan-3-yl] 9H-fluoren-9-ylmethyl carbonate |
InChI |
InChI=1S/C38H32N4O8/c39-35-40-21-42(36(43)41-35)34-17-32(50-38(45)47-19-31-28-15-7-3-11-24(28)25-12-4-8-16-29(25)31)33(49-34)20-48-37(44)46-18-30-26-13-5-1-9-22(26)23-10-2-6-14-27(23)30/h1-16,21,30-34H,17-20H2,(H2,39,41,43)/t32-,33+,34+/m0/s1 |
Clave InChI |
JSCCBVAJNDRTME-LBFZIJHGSA-N |
SMILES isomérico |
C1[C@@H]([C@H](O[C@H]1N2C=NC(=NC2=O)N)COC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)OC(=O)OCC6C7=CC=CC=C7C8=CC=CC=C68 |
SMILES canónico |
C1C(C(OC1N2C=NC(=NC2=O)N)COC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)OC(=O)OCC6C7=CC=CC=C7C8=CC=CC=C68 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![N-(1-cyano-1,2-dimethylpropyl)-2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B13351775.png)


![(Z)-1-(4-hexoxyphenyl)-N-[(Z)-(4-hexoxyphenyl)methylideneamino]methanimine](/img/structure/B13351806.png)

